

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Inokosterone

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Compound of Interest

Compound Name: *Inokosterone*

Cat. No.: *B149823*

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Abstract

Inokosterone, a phytoecdysteroid primarily isolated from the roots of *Achyranthes bidentata*, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **inokosterone**, including its C-25 epimers, **25R-inokosterone** and **25S-inokosterone**. Detailed spectroscopic data, including ^{13}C NMR, are presented to elucidate the precise three-dimensional arrangement of this complex natural product. Furthermore, this document outlines a general experimental protocol for the isolation and purification of **inokosterone** and explores its potential involvement in cellular signaling pathways, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Inokosterone is a C-27 cholestane-type steroid characterized by a hexahydroxy-substituted cholest-7-en-6-one framework. Its fundamental chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₇ H ₄₄ O ₇
Molecular Weight	480.64 g/mol
CAS Number	15130-85-5
IUPAC Name	(2 β ,3 β ,5 β ,22R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Synonyms	Inokosterone, 25R-Inokosterone, 25S-Inokosterone

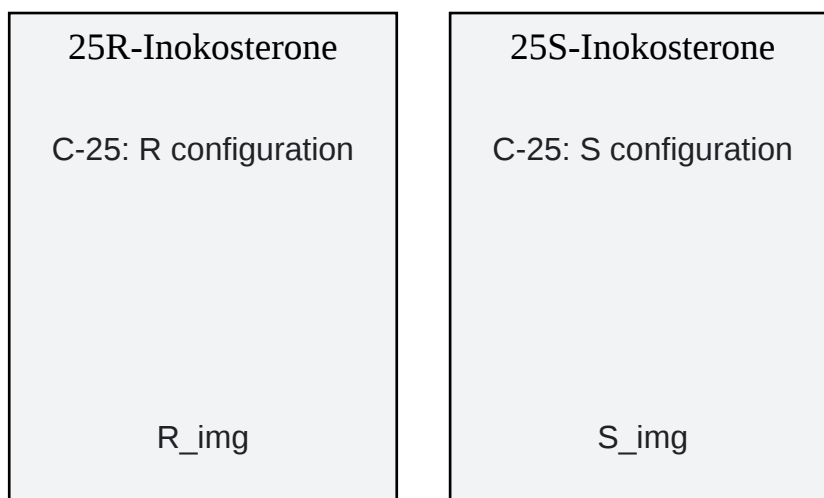
The core structure of **inokosterone** features a tetracyclic steroid nucleus with hydroxyl groups at positions C-2, C-3, C-14, C-20, C-22, and C-26, and a ketone group at C-6. An endocyclic double bond is present between C-7 and C-8.

Stereochemistry and Epimers

The stereochemistry of **inokosterone** is complex, with multiple chiral centers. The absolute configuration of the steroid nucleus is typically defined as (2 β ,3 β ,5 β). A critical aspect of **inokosterone**'s stereochemistry lies in the side chain, specifically at the C-25 position.

Inokosterone naturally exists as a mixture of two epimers at this position: 25R-**inokosterone** and 25S-**inokosterone**. The spatial arrangement of the methyl and hydroxymethyl groups at C-25 distinguishes these two isomers.

The elucidation of the absolute configurations of these C-25 epimers was a significant step in understanding their structure-activity relationships.



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Caption: 2D structures of 25R- and 25S-**inokosterone** epimers.

Spectroscopic Data for Structural Elucidation

The precise structure and stereochemistry of **inokosterone** and its epimers have been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are instrumental in confirming the carbon skeleton and the position of various functional groups. A pivotal study by Zhu et al. (2004) first reported the ¹³C NMR data for the C-25 epimers of **inokosterone** isolated from *Achyranthes bidentata*.^[1] The distinct chemical shifts for the carbons in the side chain, particularly around the C-25 chiral center, allow for the differentiation of the 25R and 25S epimers.

Table 1: ¹³C NMR Chemical Shift Data (δ in ppm) for 25R-**Inokosterone** and 25S-**Inokosterone**

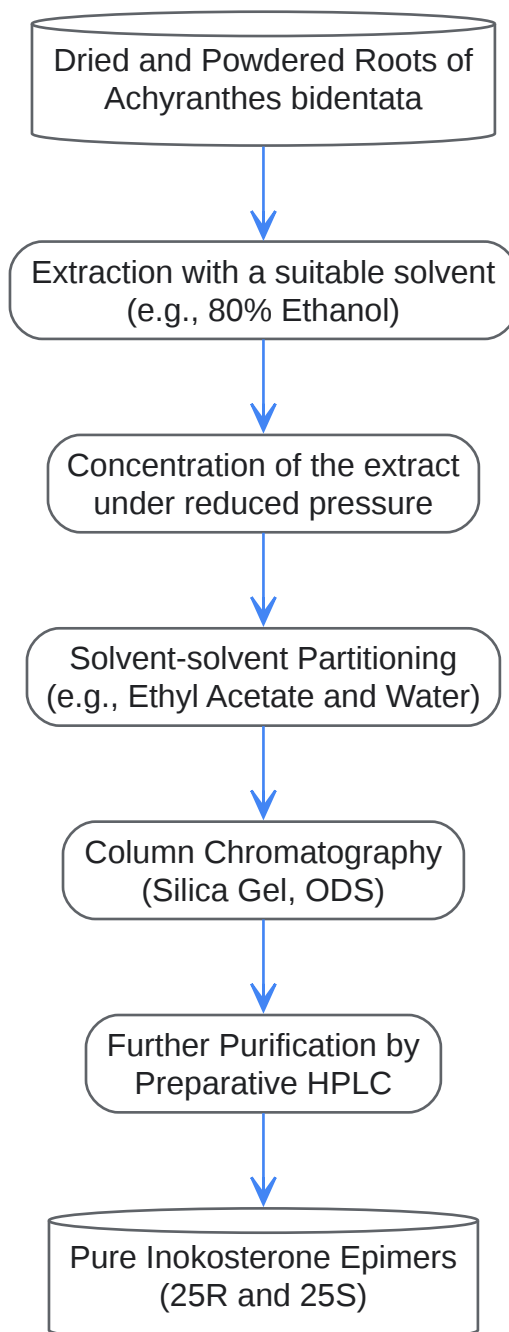
Carbon No.	25R-Inokosterone (δ ppm)	25S-Inokosterone (δ ppm)
1	37.1	37.1
2	68.9	68.9
3	68.9	68.9
4	41.9	41.9
5	51.1	51.1
6	204.5	204.5
7	121.1	121.1
8	165.7	165.7
9	48.9	48.9
10	38.9	38.9
11	21.6	21.6
12	31.8	31.8
13	48.2	48.2
14	83.8	83.8
15	31.8	31.8
16	21.6	21.6
17	50.1	50.1
18	18.1	18.1
19	24.3	24.3
20	77.9	77.9
21	21.8	21.8
22	77.1	77.1
23	32.1	32.2

24	34.9	34.5
25	70.1	70.3
26	67.2	67.5
27	17.2	17.0

(Note: Data are compiled from literature and may vary slightly based on the solvent and experimental conditions.)

Experimental Protocols: Isolation and Purification

The primary source for the isolation of **inokosterone** is the root of *Achyranthes bidentata*. The following is a generalized workflow for its extraction and purification.



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Caption: General workflow for the isolation of **inokosterone**.

Detailed Methodologies:

- Extraction: The powdered plant material is typically extracted with a polar solvent, such as 80% ethanol, at room temperature or with gentle heating. This process is often repeated

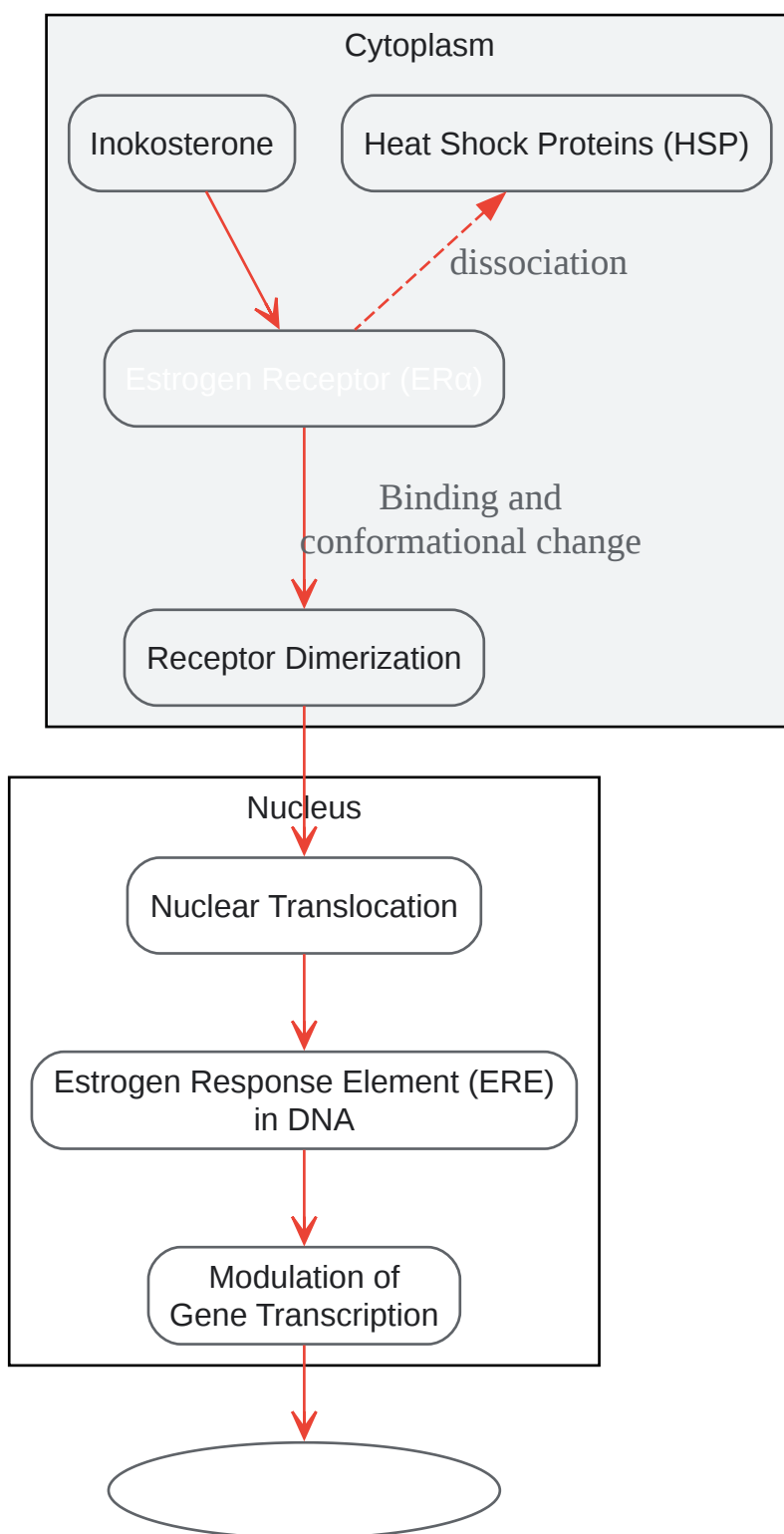
multiple times to ensure exhaustive extraction.

- **Concentration:** The combined extracts are then concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid fraction, including **inokosterone**, is typically enriched in the ethyl acetate fraction.
- **Column Chromatography:** The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). This step serves to separate the major classes of compounds.
- **Further Purification:** Fractions containing **inokosterone** are further purified using repeated column chromatography on silica gel and octadecylsilane (ODS) columns.
- **Preparative HPLC:** Final purification to separate the 25R and 25S epimers is often achieved using preparative high-performance liquid chromatography (HPLC) with a suitable mobile phase.

Biological Activity and Signaling Pathways

Inokosterone has been reported to exhibit a range of biological activities, including anti-inflammatory and anabolic effects. Recent research has indicated that **inokosterone** may exert its effects through the modulation of specific cellular signaling pathways. One such proposed mechanism involves its interaction with nuclear receptors, such as the estrogen receptor.

A potential signaling pathway that may be influenced by **inokosterone** is the Estrogen Receptor (ER) signaling cascade. As a potential ligand for ER α , **inokosterone** could initiate a series of downstream events that regulate gene expression.



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Caption: Proposed estrogen receptor signaling pathway for **inokosterone**.

Pathway Description:

- **Binding:** **Inokosterone**, being lipophilic, can cross the cell membrane and bind to the ligand-binding domain of the estrogen receptor (ER α) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
- **Conformational Change and Dimerization:** Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers.
- **Nuclear Translocation:** The receptor-ligand dimer translocates into the nucleus.
- **DNA Binding:** In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
- **Gene Transcription:** This binding event recruits co-activator or co-repressor proteins, leading to the modulation of the transcription of downstream genes.
- **Cellular Response:** The altered gene expression results in various cellular responses attributed to **inokosterone**.

Further research is required to fully elucidate the precise molecular interactions and the full spectrum of signaling pathways modulated by **inokosterone**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical characterization of **inokosterone**. The presentation of its ^{13}C NMR data and a generalized isolation protocol offers a practical resource for researchers. The exploration of its potential interaction with the estrogen receptor signaling pathway highlights an important area for future investigation. A thorough understanding of the structure and function of **inokosterone** is essential for unlocking its full therapeutic potential in drug development.

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References

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